molecular formula C16H13ClN2O B12722915 Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- CAS No. 115583-18-1

Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)-

Cat. No.: B12722915
CAS No.: 115583-18-1
M. Wt: 284.74 g/mol
InChI Key: DUYDQDZHKRYXRM-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- is a complex organic compound that features a benzimidazole ring substituted with a chlorophenylmethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction can produce benzimidazole alcohols .

Scientific Research Applications

Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Acetophenone, 4’-chloro-: Shares a similar chlorophenyl group but lacks the benzimidazole ring.

    Benzimidazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

115583-18-1

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)methyl]-3H-benzimidazol-5-yl]ethanone

InChI

InChI=1S/C16H13ClN2O/c1-10(20)12-4-7-14-15(9-12)19-16(18-14)8-11-2-5-13(17)6-3-11/h2-7,9H,8H2,1H3,(H,18,19)

InChI Key

DUYDQDZHKRYXRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N=C(N2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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